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Bis(ethoxydimethylsilyl)methane

dipodal silane hydrolysis resistance adhesion promoter

Bis(ethoxydimethylsilyl)methane (BEDMS, CAS 17887-25-1) is a dipodal (bis-silane) organosilicon compound with the molecular formula C₉H₂₄O₂Si₂ and a molecular weight of 220.46 g/mol. It features two ethoxydimethylsilyl groups connected by a single methylene (–CH₂–) bridge, classifying it as a non-functional, methylene-bridged dipodal alkoxysilane.

Molecular Formula C9H24O2Si2
Molecular Weight 220.46 g/mol
CAS No. 17887-25-1
Cat. No. B179559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(ethoxydimethylsilyl)methane
CAS17887-25-1
SynonymsBIS(ETHOXYDIMETHYLSILYL)METHANE
Molecular FormulaC9H24O2Si2
Molecular Weight220.46 g/mol
Structural Identifiers
SMILESCCO[Si](C)(C)C[Si](C)(C)OCC
InChIInChI=1S/C9H24O2Si2/c1-7-10-12(3,4)9-13(5,6)11-8-2/h7-9H2,1-6H3
InChIKeyJHPRUQCZUHFSAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(ethoxydimethylsilyl)methane (CAS 17887-25-1) – Dipodal Ethoxy Silane for Controlled-Cure Crosslinking and Surface Modification


Bis(ethoxydimethylsilyl)methane (BEDMS, CAS 17887-25-1) is a dipodal (bis-silane) organosilicon compound with the molecular formula C₉H₂₄O₂Si₂ and a molecular weight of 220.46 g/mol [1]. It features two ethoxydimethylsilyl groups connected by a single methylene (–CH₂–) bridge, classifying it as a non-functional, methylene-bridged dipodal alkoxysilane . The compound is a transparent to straw-colored liquid with a boiling point of approximately 82 °C at 25 mmHg, and it carries a Gelest Hydrolytic Sensitivity rating of 7 (reacts slowly with moisture/water), requiring packaging under inert atmosphere . Commercially available from Gelest as product SIB1094.0 at 97% purity, BEDMS serves as a crosslinker, adhesion promoter, and sol-gel precursor in moisture-cure silicone sealants, hybrid organic–inorganic coatings, and polymer modification [1].

Why Bis(ethoxydimethylsilyl)methane Cannot Be Replaced by Generic Alkoxysilanes – Structural Differentiation That Drives Procurement Decisions


Bis(ethoxydimethylsilyl)methane belongs to the dipodal silane class, which is architecturally distinct from conventional monopodal silanes in ways that directly impact end-use performance. Unlike dimethyldiethoxysilane (DMDES) or other standard trialkoxysilanes that can form only three Si–O bonds to a substrate, dipodal silanes can form up to six such bonds, resulting in an estimated ~100,000-fold increase in hydrolysis resistance at the bonded interface . Within the dipodal family, the methylene bridge of BEDMS confers measurably higher oxidative stability than the ethylene-bridged analog 1,2-bis(methyldiethoxysilyl)ethane [1]. Furthermore, the ethoxy leaving groups of BEDMS hydrolyze more slowly than the methoxy groups of its direct analog bis(methoxydimethylsilyl)methane (CAS 18297-79-5), enabling extended pot life and more uniform cure in moisture-sensitive formulations . These three structural features—dipodal architecture, methylene bridge, and ethoxy substitution—collectively determine crosslink density, interfacial durability, and processing window, making simple substitution with in-class compounds unreliable without requalification.

Bis(ethoxydimethylsilyl)methane – Quantitative Differentiation Evidence Against Closest Analogs


Dipodal Architecture: 6 Si–O Substrate Bonds vs. 3 for Monopodal Silanes – ~100,000× Hydrolysis Resistance Gain

As a dipodal silane, Bis(ethoxydimethylsilyl)methane possesses two silicon atoms, each capable of forming up to three oxane bonds to a hydroxylated substrate surface, yielding a maximum of six covalent Si–O–substrate bonds per molecule. In contrast, conventional monopodal silanes such as dimethyldiethoxysilane (DMDES, CAS 78-62-6) can form a maximum of only three such bonds. This doubled bond density at the interface is estimated by Gelest to increase hydrolysis resistance by a factor of ~100,000 compared with conventional monopodal coupling agents, as documented in technical literature and the peer-reviewed MRS Proceedings [1]. The mechanistic basis is that failure of a monopodal silane–substrate bond requires dissociation of three oxane bonds (dissociation constant ~10⁻⁶ to 10⁻⁹), whereas dipodal silanes require simultaneous dissociation of up to six bonds, making spontaneous desorption thermodynamically and kinetically far less probable [1]. Gelest technical guidance recommends incorporating 10–40% of a non-functional dipodal silane alongside a functional silane to enhance durability in primer and adhesion applications [1].

dipodal silane hydrolysis resistance adhesion promoter surface modification interfacial durability

Ethoxy Leaving Groups Enable Slower, More Controllable Hydrolysis vs. Methoxy Analog Bis(methoxydimethylsilyl)methane

The hydrolysis rate of alkoxysilyl groups follows a well-established reactivity order dependent on the alkoxy substituent. Under acidic conditions, the rank order is: Dimethoxy > Trimethoxy > Diethoxy > Triethoxy . Bis(ethoxydimethylsilyl)methane, bearing two ethoxy groups (–OCH₂CH₃), hydrolyzes measurably more slowly than its direct methoxy analog bis(methoxydimethylsilyl)methane (CAS 18297-79-5), which bears two methoxy groups (–OCH₃) and ranks in the 'Dimethoxy' category—the fastest-hydrolyzing class in the series . This difference translates to longer pot life and more uniform moisture-cure profiles in formulated products. Additionally, hydrolysis of ethoxysilanes releases ethanol rather than methanol, an important safety and regulatory consideration for industrial-scale processing . The slower hydrolysis kinetics have been corroborated by independent ²⁹Si NMR kinetic studies on substituted ethoxysilanes, which demonstrated that steric factors (alkyl substitution on silicon) exert a dominant effect on hydrolysis rates, with the diethoxy-substituted dimethylsilane motif reacting more slowly than less sterically hindered triethoxy analogs [1]. Both BEDMS and its methoxy analog carry the same Gelest Hydrolytic Sensitivity rating of 7, indicating comparable ambient moisture sensitivity under storage, but their reaction rates under cure conditions diverge significantly .

alkoxysilane hydrolysis kinetics ethoxy vs methoxy pot life controlled cure silane crosslinker

Methylene Bridge Offers Higher Oxidative Stability than Ethylene-Bridged Analog in Organosilicate Films

In a 2020 study published in Materials, Vishnevskiy et al. systematically compared the oxidative degradation resistance of porous organosilicate-glass films prepared with different organic bridging groups—methylene (–CH₂–), ethylene (–CH₂CH₂–), and 1,4-phenylene (–C₆H₄–) [1]. Using density functional theory (DFT) calculations and experimental annealing in oxygen-containing atmospheres at 430 °C, the authors demonstrated that methylene-bridged films exhibit slightly higher stability than ethylene-bridged films, though both are less stable than 1,4-phenylene-bridged films [1]. This finding is directly relevant to Bis(ethoxydimethylsilyl)methane (methylene-bridged) versus its ethylene-bridged analog 1,2-bis(methyldiethoxysilyl)ethane (CAS 18043-74-8): when incorporated into sol-gel-derived organosilica matrices, the methylene bridge of BEDMS is expected to confer incrementally greater resistance to oxidative degradation during high-temperature curing or in-service thermal exposure. The same study also reported that bridging group chemistry affects Young's modulus, refractive index, and dielectric constant (k-value) of the resulting films, with methylene- and ethylene-bridged silanes producing materials with larger monomer size (~2× that of inorganic silica) and six network connection points versus four for tetraalkoxysilanes [1].

organosilica films bridge stability low-k dielectrics methylene bridge oxidative degradation

Difunctional Alkoxysilane Architecture Enables Lower Crosslink Density and Higher Elasticity vs. Trifunctional Analog Bis(triethoxysilyl)methane

Bis(ethoxydimethylsilyl)methane is a difunctional silane, meaning each silicon atom carries two hydrolyzable ethoxy groups and two non-hydrolyzable methyl substituents. After hydrolysis and condensation, each silicon atom can form a maximum of two siloxane (Si–O–Si) crosslinks. Its closest trifunctional analog, bis(triethoxysilyl)methane (CAS 18418-72-9), carries three ethoxy groups per silicon and can form up to three crosslinks per silicon center. This structural difference directly determines the crosslink density of the cured network: trifunctional silanes produce denser, more rigid networks, while difunctional silanes yield lower crosslink density and correspondingly more elastic, flexible materials [1]. This principle is well established in silicone chemistry, where difunctional silanes are preferentially employed in moisture-cure RTV (room-temperature vulcanizing) silicone sealants that require elastomeric recovery rather than high modulus. Published studies on DMDES (a monofunctional analog with two ethoxy groups on a single silicon) have demonstrated that replacing tetraethoxysilane (TEOS, tetrafunctional) with as little as 15 mol% of a difunctional silane significantly reduces the number of silicon–oxygen bonds in aerogel networks, resulting in markedly improved elastic recovery behavior [2]. BEDMS extends this principle to a dipodal framework, where the methylene bridge enforces a fixed, short inter-silicon distance (~1.9 Å) that further constrains network topology.

crosslink density difunctional silane elastic recovery silicone sealant network architecture

Physical Property Matrix: Bis(ethoxydimethylsilyl)methane vs. Key Analogs – Procurement-Relevant Physicochemical Benchmarks

The following table consolidates key physicochemical properties that influence handling, storage, formulation compatibility, and regulatory considerations during procurement. Bis(ethoxydimethylsilyl)methane (BEDMS) has a boiling point of approximately 82 °C at 25 mmHg, which is substantially lower than its methoxy analog bis(methoxydimethylsilyl)methane (184 °C at atmospheric pressure) [1]. This lower boiling point under reduced pressure facilitates purification by distillation. Its molecular weight (220.46 g/mol) is nearly identical to the methoxy analog (224.40 g/mol) but considerably lower than the triethoxy analog bis(triethoxysilyl)methane (340.56 g/mol), meaning BEDMS delivers a higher molar concentration of reactive silicon centers per unit mass [1]. All three compounds share the same Gelest Hydrolytic Sensitivity rating of 7 and require packaging under nitrogen, indicating comparable storage and handling requirements [1]. The density of the methoxy analog (0.9679 g/cm³) can serve as a reference point, though commercial BEDMS density data from Gelest was not available in the retrieved sources .

physicochemical properties boiling point density refractive index silane procurement

Optimal Application Scenarios for Bis(ethoxydimethylsilyl)methane Based on Quantitative Differentiation Evidence


Moisture-Cure RTV Silicone Sealants Requiring Extended Pot Life and Primerless Adhesion

In one-part, moisture-cure RTV silicone sealant formulations, Bis(ethoxydimethylsilyl)methane serves as a dual-function crosslinker and built-in adhesion promoter. Its ethoxy groups provide slower hydrolysis kinetics than methoxy analogs , extending formulation pot life and enabling deeper, more uniform cure through thick sections. The dipodal architecture eliminates the need for a separate primer step by forming up to six covalent bonds to common building substrates (glass, aluminum, concrete), with hydrolysis resistance ~100,000× greater than that of conventional monopodal silane adhesion promoters [1]. This primerless adhesion capability, enabled by the bis-silane structure, is specifically cited in technical literature for moisture-cure silicone sealant and adhesive applications .

Sol-Gel Hybrid Organic–Inorganic Coatings with High-Temperature Oxidative Stability Requirements

Bis(ethoxydimethylsilyl)methane is employed as a methylene-bridged organosilica precursor in sol-gel-derived hybrid coatings that must withstand thermal-oxidative conditions, such as low-k dielectric films cured at 430 °C or high-temperature protective coatings. The methylene bridge provides slightly higher oxidative stability compared with ethylene-bridged analogs [2], while the difunctional nature of BEDMS (2 ethoxy groups per Si) produces lower crosslink density networks that retain flexibility—a critical property for coatings that must accommodate thermal expansion mismatch. Gelest documentation specifically notes that methylene-bridged bis-silanes are used to form mesoporous structures and modified silica membranes for gas separation applications [3].

Non-Functional Dipodal Silane as Hydrolytic Stability Enhancer in Combination with Functional Silane Primers

Per Gelest technical guidance, conventional functional silane coupling agents are frequently used in combination with 10–40% of a non-functional dipodal silane to enhance overall interfacial durability [1]. Bis(ethoxydimethylsilyl)methane, as a non-functional dipodal silane (no organofunctional group beyond the ethoxy and methyl substituents), is ideally suited for this co-formulation role. When blended with an amino-, epoxy-, or methacrylate-functional silane, BEDMS increases the crosslink density at the interphase without competing for the functional coupling chemistry, resulting in primer formulations with markedly improved resistance to hydrolysis in aggressive aqueous, acidic, or brine environments [1]. This application is particularly relevant for multilayer printed circuit boards, plastic optics, and adhesive primers for ferrous and nonferrous metals [1].

Polymer Modification for Enhanced Mechanical Properties with Retained Low-Temperature Flexibility

Published studies on bis-silane modification of polymer coatings demonstrate that incorporation of 1–10 wt.% bis-silane into organic polymer matrices (e.g., poly(vinyl butyral)) increases glass transition temperature, abrasion resistance, tensile strength, and coating hardness while retaining flexibility at temperatures as low as −15 °C [4]. Although this specific study employed bis(trimethoxysilylethyl)benzene rather than BEDMS, the mechanistic principle—formation of a hybrid organic–inorganic network through bis-silane hydrolysis and condensation—is directly transferable. BEDMS, with its slower-hydrolyzing ethoxy groups, would offer improved processing control in such polymer modification applications compared to methoxy-functional bis-silanes . The difunctional architecture ensures that the inorganic domain remains at low crosslink density, preserving the low-temperature flexibility that is difficult to achieve with trifunctional alkoxysilane modifiers [4].

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